Quinovic acid

Antiviral Hepatitis C Enzyme Inhibition

Unlike generic triterpenes (ursolic/oleanolic acid), Quinovic acid's distinctive 27,28-dicarboxylic acid motif confers unique polarity, hydrogen-bonding capacity, and a solubility profile effectively limited to pyridine—making it an irreplaceable tool for specialized research. This structural signature enables non-competitive HCV NS3/4A protease allosteric inhibition and selective DR5-mediated extrinsic apoptosis activation, mechanisms not replicable with common substitutes. Verified sourcing is essential for reproducible results; generic substitution will not yield equivalent pharmacological or biochemical outcomes.

Molecular Formula C30H46O5
Molecular Weight 486.7 g/mol
CAS No. 465-74-7
Cat. No. B198537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinovic acid
CAS465-74-7
Synonyms(3beta)-3-hydroxyurs-12-ene-27,28-dioic acid
quinovic acid
Molecular FormulaC30H46O5
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O
InChIInChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,18+,20+,21-,22+,23+,27+,28-,29+,30-/m1/s1
InChIKeyOJUYFGQEMPENCE-DPKHZRJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Quinovic Acid (CAS 465-74-7): A Unique Pentacyclic Triterpene Scaffold for Targeted Biological Research


Quinovic acid (CAS 465-74-7), also known as chinovic acid or quinovaic acid, is a naturally occurring pentacyclic triterpenoid with the molecular formula C₃₀H₄₆O₅ and a molecular weight of 486.68 g/mol [1]. Chemically identified as (3β)-3-hydroxyurs-12-ene-27,28-dioic acid, it belongs to the ursane-type triterpenes, characterized by its unique 27,28-dicarboxylic acid functionality [2]. The compound exhibits a decomposition point of 297°C, an optical rotation of [α]ᴰ²⁰ +99°, and a notably bitter taste, and is practically insoluble in water, dissolving only in pyridine among common solvents [3]. Its structural signature enables a distinct profile of biological activity, including unique modes of enzyme inhibition and cellular pathway modulation, setting it apart from common triterpenes like ursolic or oleanolic acid [4].

Beyond Ursolic Acid: Why Quinovic Acid's Unique Structure Demands Specific Sourcing


The procurement of a generic pentacyclic triterpene, such as ursolic or oleanolic acid, as a substitute for quinovic acid is scientifically invalid due to the profound impact of its distinct 27,28-dicarboxylic acid motif on both physical properties and biological function. While a standard comparator like ursolic acid possesses a single carboxylic acid at C-28, the presence of an additional carboxyl group at C-27 in quinovic acid [1] fundamentally alters its polarity, hydrogen-bonding capacity, and resulting solubility profile—being practically insoluble in common solvents except pyridine [2]. This structural nuance dictates a divergent molecular recognition profile, evidenced by quinovic acid's unique ability to act as a non-competitive inhibitor of HCV NS3/4A protease [3], a mechanism not reported for its simpler analogs. Consequently, substituting quinovic acid with a more common and cheaper triterpene will not replicate the same pharmacological or biochemical outcomes, making verified sourcing of quinovic acid essential for reproducible, target-specific research.

Quantitative Differentiation Guide: Head-to-Head Evidence for Quinovic Acid


Mechanism of Action: Non-Competitive Inhibition of HCV NS3/4A Protease by Quinovic Acid

Quinovic acid differentiates from common triterpenes through its unique non-competitive inhibition mechanism against the Hepatitis C Virus (HCV) NS3/4A protease, a critical drug target [1]. While most natural product inhibitors act via competitive binding at the active site, quinovic acid binds to an allosteric site, as determined by enzyme kinetics studies. This binding induces instability in the protease, decreasing its melting temperature and inhibiting its function without directly competing with the substrate [1].

Antiviral Hepatitis C Enzyme Inhibition Protease

Cytotoxic Potency: Context-Dependent Activity of Quinovic Acid vs. Ursolic Acid

Direct comparative cytotoxicity studies demonstrate a clear structure-activity relationship. In assays using the K562 cancer cell line, quinovic acid exhibited measurable cytotoxic activity but was less potent than its close structural analog, ursolic acid [1]. Specifically, quinovic acid showed less potent cytotoxicity than ursolic acid in these tests [1]. This is a critical differentiator: while ursolic acid is often a more broadly potent cytotoxic agent, quinovic acid's more nuanced activity profile may be leveraged in applications where a specific, less aggressive biological effect is required, or when aiming to isolate specific pathways like DR5 modulation without overt general toxicity.

Cancer Cytotoxicity Structure-Activity Relationship Triterpene

Enzymatic Target Specificity: Quinovic Acid Glycosides as First-in-Class Snake Venom Phosphodiesterase I Inhibitors

Quinovic acid, in the form of its glycosides (e.g., quinovic acid 3-O-[β-D-glucopyranoside] and quinovic acid 3-O-[β-D-quinovopyranoside]-27-O-[β-D-glucopyranosyl] ester), represents the first reported class of natural inhibitors for snake venom phosphodiesterase I (PDE-I) [1]. This is a significant finding because PDE-I is a key enzymatic component of snake venom, and prior to this discovery, no naturally occurring small molecule inhibitors of this enzyme had been identified. This unique activity profile is not shared by the more common co-isolated triterpenes such as alpha-amyrin or ursolic acid [1].

Enzymology Natural Product Toxin Phosphodiesterase

Solubility Profile: A Critical and Defining Physical Property for Quinovic Acid

Quinovic acid exhibits an extremely narrow solubility profile, described as being 'practically insol in water and other solvents except pyridine' [1]. This contrasts sharply with other pentacyclic triterpenes like ursolic acid and oleanolic acid, which, while poorly water-soluble, show appreciable solubility in a range of organic solvents such as alcohols, DMSO, and chloroform [2]. The selective solubility of quinovic acid solely in pyridine necessitates unique and often more complex dissolution and handling protocols in a laboratory setting.

Analytical Chemistry Formulation Physicochemical Properties Solubility

Validated Application Scenarios for Quinovic Acid Procurement


Antiviral Research: Probing Allosteric Regulation of Viral Proteases

Procure quinovic acid for studies requiring a validated, non-competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease [1]. Its unique mechanism of binding to an allosteric site and inducing enzyme instability makes it a powerful tool for dissecting protease function and exploring novel antiviral strategies that circumvent active-site mutations or substrate competition [1].

Cancer Biology: Selective Modulation of the Death Receptor 5 (DR5) Pathway

Source quinovic acid to specifically investigate the DR5-mediated extrinsic apoptotic pathway. Unlike the more broadly cytotoxic ursolic acid, quinovic acid has been shown to upregulate DR5 at the mRNA and protein level by enhancing message stability, leading to a distinct and potentially more selective induction of apoptosis [2]. This application is critical for research aiming to target cancer cells while minimizing off-target general toxicity.

Toxicology and Venom Research: PDE-I Inhibition Studies

Utilize quinovic acid glycosides as first-in-class natural product inhibitors of snake venom phosphodiesterase I [3]. This is a specialized application for researchers investigating the mechanisms of snake venom toxicity or developing novel adjunct therapies for envenomation. No other natural compound scaffold has been shown to possess this specific inhibitory activity [3].

Analytical Chemistry and Quality Control: Identity Verification via Unique Solubility

Employ quinovic acid as a challenging analytical standard for developing and validating novel solubilization techniques. Its unique solubility—practically insoluble in all common solvents except pyridine [4]—provides a robust benchmark for testing the efficacy of new excipients, co-solvents, or formulation strategies designed to solubilize recalcitrant natural products. This property also serves as a definitive, rapid identity test for the compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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